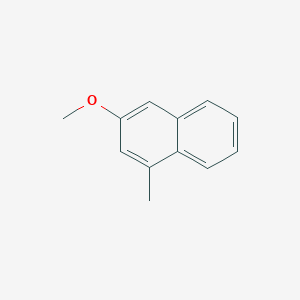

3-Methoxy-1-methylnaphthalene

描述

Structure

3D Structure

属性

CAS 编号 |

57404-87-2 |

|---|---|

分子式 |

C12H12O |

分子量 |

172.22 g/mol |

IUPAC 名称 |

3-methoxy-1-methylnaphthalene |

InChI |

InChI=1S/C12H12O/c1-9-7-11(13-2)8-10-5-3-4-6-12(9)10/h3-8H,1-2H3 |

InChI 键 |

IRQRQFXTTXIJBU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC2=CC=CC=C12)OC |

产品来源 |

United States |

Synthetic Methodologies for 3 Methoxy 1 Methylnaphthalene and Analogues

Strategies for the Construction of Methoxy-Methylnaphthalene Systems

The synthesis of specifically substituted naphthalenes such as 3-Methoxy-1-methylnaphthalene relies on a toolkit of organic reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key approaches include building the aromatic system through cyclizations and cycloadditions or modifying a pre-existing naphthalene (B1677914) core via substitution and metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Approaches in Naphthalene Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile route to substituted naphthalenes. The Suzuki-Miyaura coupling, for instance, can be employed to construct the target system by reacting a borylated naphthalene with an appropriate coupling partner. researchgate.netnih.gov For example, a methoxynaphthyl boronic acid or ester could be coupled with a methylating agent, or conversely, a methylnaphthyl boronic acid could be coupled with a methoxy-containing partner.

A general method for the palladium-catalyzed synthesis of methyl aryl ethers involves the coupling of (hetero)aryl halides with methanol. nih.gov This approach could be adapted by starting with a 3-bromo-1-methylnaphthalene, which would undergo a Pd-catalyzed reaction with methanol or sodium methoxide to yield the final product. The choice of ligands and palladium precatalysts is crucial for achieving high yields and selectivity. nih.govnih.gov

Table 1: Example of Suzuki Coupling for Naphthalene Functionalization

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromonaphthalene Diimide | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 83% |

| 2-Bromonaphthalene Diimide | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 83% |

| 2-Bromonaphthalene Diimide | Thiophen-2-ylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | >80% |

Data adapted from studies on naphthalene diimides, illustrating the general applicability of the Suzuki reaction. nih.gov

Lewis Acid Catalyzed Transformations in Naphthalene Synthesis

Friedel-Crafts reactions, catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅), are fundamental for the alkylation and acylation of aromatic rings, including naphthalene. nih.govresearchgate.net To synthesize a methoxy-methylnaphthalene, one could perform a Friedel-Crafts alkylation on a methoxynaphthalene precursor using a methyl halide. The regiochemical outcome is dictated by the directing effect of the methoxy (B1213986) group and reaction conditions. For instance, the Friedel-Crafts acetylation of 2-methoxynaphthalene (B124790) can yield different isomers depending on the solvent and procedure, highlighting the importance of reaction control. rsc.org

Alternatively, intramolecular Friedel-Crafts reactions can be used to form the second ring of the naphthalene system. beilstein-journals.orgacs.org This involves a starting material containing a benzene ring with a suitable side chain that can cyclize in the presence of a Lewis acid to form a dihydronaphthalene (tetralone) intermediate, which is then aromatized. nih.gov

Table 2: Influence of Solvent on Friedel-Crafts Acetylation of 2-Methoxynaphthalene

| Solvent | Major Product | Yield |

|---|---|---|

| Carbon Disulphide | 1-acetyl-2-methoxynaphthalene | 44% |

| Nitrobenzene | 2-acetyl-6-methoxynaphthalene | 43% |

This table demonstrates how reaction conditions can direct the position of substitution in Friedel-Crafts reactions on substituted naphthalenes. rsc.org

Cyclization Reactions for Naphthalene Ring Formation

The Haworth synthesis is a classic multi-step method for producing polycyclic aromatic hydrocarbons, including naphthalene. vedantu.com The synthesis typically begins with the Friedel-Crafts acylation of an aromatic compound (like benzene or a substituted benzene) with succinic anhydride. The resulting keto-acid undergoes a Clemmensen reduction, followed by an intramolecular Friedel-Crafts cyclization to form a tetralone. A subsequent reduction and dehydrogenation (aromatization) yields the naphthalene ring system. vedantu.comwordpress.com By starting with a substituted benzene, such as anisole (methoxybenzene), this sequence can be adapted to prepare methoxy-substituted naphthalenes.

General Steps of the Haworth Synthesis:

Friedel-Crafts Acylation: Anisole reacts with succinic anhydride and AlCl₃.

Clemmensen Reduction: The ketone is reduced to an alkyl group.

Intramolecular Cyclization: The resulting acid is treated with a strong acid (e.g., H₂SO₄) to close the second ring.

Reduction & Dehydrogenation: The tetralone is reduced and then aromatized using a catalyst like selenium or palladium to form the methoxynaphthalene core. vedantu.com

Further functionalization, such as the introduction of the methyl group, would be required to complete the synthesis of this compound.

Nucleophilic Substitution Reactions in Naphthalene Derivative Synthesis

Nucleophilic aromatic substitution (SₙAr) provides a direct method for introducing substituents onto an aromatic ring. dalalinstitute.com This reaction requires a naphthalene ring bearing a good leaving group (e.g., a halide) and strongly electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. lumenlearning.comlibretexts.org

To synthesize this compound, a potential route could involve a starting material like 1-methyl-3-nitro-4-chloronaphthalene. The nitro group would activate the ring, allowing the chlorine atom to be displaced by a methoxide nucleophile (e.g., from sodium methoxide). The nitro group could then be removed if necessary. The mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. lumenlearning.comlibretexts.org The success of this strategy is highly dependent on the presence and position of activating groups.

Electrophilic Aromatic Substitution for Substituted Naphthalenes

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry used to introduce a wide range of functional groups. For a pre-existing naphthalene core, this method can be used to add the methyl and methoxy substituents. The regioselectivity is governed by the directing effects of the substituents already present on the ring. libretexts.orgyoutube.com

Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (alpha position) under kinetically controlled conditions. pearson.com If starting with 1-methylnaphthalene (B46632), the methyl group (an activating, ortho-, para-director) would influence the position of the incoming electrophile. Theoretical and experimental data show that for a +I substituent at the 1-position, electrophilic attack is directed mainly to the 5- and 8-positions, with the 4-position also being reactive. researchgate.net Similarly, starting with a methoxynaphthalene, the powerful ortho-, para-directing effect of the methoxy group would determine the site of methylation. The choice of reagents and controlling reaction conditions (e.g., temperature) is critical to favor the desired isomer. wordpress.com

Formal Annulation and Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, offer an elegant way to construct the bicyclic naphthalene system in a single step. youtube.com This [4+2] cycloaddition involves the reaction of a diene with a dienophile. While naphthalene itself can act as a diene, its aromaticity makes this reaction difficult under normal conditions. brainly.inkpfu.ru However, more reactive dienes and dienophiles can be employed to build the ring system with the desired substituents.

A powerful modern approach involves the reaction of 2-pyrones with arynes. The 2-pyrone acts as the diene, and the aryne (generated in situ) acts as the dienophile. The initial Diels-Alder adduct undergoes a retro-Diels-Alder reaction, losing carbon dioxide to form the aromatic naphthalene ring. This method allows for the synthesis of highly substituted naphthalenes. For example, reacting a 6-methyl-2-pyrone with a methoxy-substituted benzyne could potentially lead to a methoxy-methylnaphthalene derivative. acs.org

Nitrogen-to-Carbon Transmutation Pathways for Naphthalene Derivatives

A novel and powerful strategy for the synthesis of substituted naphthalenes involves the skeletal editing of isoquinolines through a nitrogen-to-carbon transmutation. This approach allows for the direct conversion of an isoquinoline framework into a naphthalene system by replacing a nitrogen atom with a carbon atom.

This transformation is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium ylide as the carbon source. The reaction proceeds through a one-step process that precisely swaps the nitrogen atom for a CH unit. The key mechanistic steps involve the formation of a triene intermediate via ring-opening of the isoquinoline, followed by a 6π-electrocyclization and subsequent elimination to yield the final naphthalene product.

A significant advantage of this methodology is its applicability to a wide range of substituted isoquinolines, allowing for the synthesis of correspondingly substituted naphthalenes. For instance, isoquinolines bearing alkyl or aryl substituents at the C-1 position undergo this N-to-C transmutation smoothly. This method also facilitates the synthesis of isotopically labeled naphthalenes, for example, by using ¹³CH₃PPh₃I as the carbon source.

The reaction conditions for this transmutation are typically optimized to achieve high yields. A general procedure involves the reaction of the isoquinoline substrate with the phosphonium ylide in a suitable solvent under specific temperature and reaction time conditions. The table below summarizes representative examples of naphthalene derivatives synthesized from isoquinolines via this nitrogen-to-carbon transmutation pathway, showcasing the versatility of this method.

| Starting Isoquinoline Derivative | Phosphonium Ylide | Resulting Naphthalene Derivative | Yield (%) |

| 1-Methylisoquinoline | Methyltriphenylphosphonium iodide | 1-Methylnaphthalene | 85 |

| 1-Phenylisoquinoline | Methyltriphenylphosphonium iodide | 1-Phenylnaphthalene | 72 |

| 6-Methoxyisoquinoline | Methyltriphenylphosphonium iodide | 2-Methoxynaphthalene | 78 |

| 1-Propylisoquinoline | Methyltriphenylphosphonium iodide | 1-Propylnaphthalene | 81 |

This table is illustrative and based on the general success of the described methodology. Specific yields may vary based on precise reaction conditions.

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving specific regioselectivity is a critical challenge in the synthesis of polysubstituted naphthalenes like this compound. The substitution pattern is highly dependent on the chosen synthetic route and the directing effects of the substituents already present on the aromatic rings.

One approach to control regioselectivity is through cycloaddition reactions. For example, the [4+2] cycloaddition of 4-hydroxy-2-pyrones with arynes can produce multisubstituted naphthalenes. In a relevant example, the reaction of a 2-pyrone with a 3-methoxybenzyne precursor, generated from 3-methoxy-2-(trimethylsilyl)phenyl triflate, resulted in a regioisomeric mixture of methoxy-substituted naphthalenes. This highlights the influence of the methoxy group on the regiochemical outcome of the cycloaddition.

Another strategy to achieve regioselectivity is through directed C-H functionalization. For instance, a regioselective peri- or ortho-C-H methylation of 1-naphthaldehydes has been developed using a transient ligand strategy. While not directly a synthesis of this compound, this method demonstrates that specific C-H bonds can be targeted for functionalization by employing appropriate directing groups, which could be a viable strategy for introducing the methyl group at the C-1 position with high regioselectivity.

Stereoselectivity is generally not a factor in the synthesis of achiral aromatic compounds like this compound itself. However, in the synthesis of hydrogenated naphthalene derivatives or those with chiral side chains, controlling the stereochemistry becomes crucial. For instance, in the synthesis of tetrahydrothiopyranols from D-A cyclopropanes, high stereoselectivity can be achieved.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of naphthalene derivative synthesis, this translates to employing safer solvents, reducing energy consumption, and utilizing catalytic methods.

One promising green synthetic route is the use of hydrothermal synthesis. This method utilizes water as the reaction medium at elevated temperatures and pressures. For example, high-purity, symmetrically substituted naphthalene bisimides have been synthesized via hydrothermal condensation of monoamines with the corresponding bisanhydride. This process proceeds quantitatively without the need for organic solvents, catalysts, or an excess of amines, making it an environmentally benign alternative to traditional methods that often use toxic solvents like imidazole or quinoline at high temperatures.

Mechanochemistry, which involves inducing reactions by grinding or milling in the absence of a solvent, is another emerging green synthetic approach. This solvent-free method can lead to quantitative yields of naphthalic imides without the need for excess reactants or extensive purification. The development of continuous mechanochemical processes, such as twin-screw extrusion, further enhances the sustainability and scalability of this method for the synthesis of naphthalene derivatives.

The use of renewable resources is also a key aspect of green chemistry. While not yet specifically demonstrated for this compound, research into utilizing biomass-derived starting materials for the synthesis of aromatic compounds is an active area of investigation.

The following table summarizes some green chemistry approaches applicable to the synthesis of naphthalene derivatives.

| Green Chemistry Approach | Key Principles | Example Application |

| Hydrothermal Synthesis | Use of water as a safe solvent, reduced waste. | Synthesis of naphthalene bisimides. |

| Mechanochemistry | Solvent-free reaction conditions, high atom economy. | Synthesis of naphthalic imides via ball milling or extrusion. |

| Catalysis | Increased reaction efficiency, lower energy consumption. | Zeolite-catalyzed isomerization of methylnaphthalenes. |

Advanced Spectroscopic and Computational Investigations of 3 Methoxy 1 Methylnaphthalene

Advanced Spectroscopic Characterization Techniques

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups and vibrational modes of a molecule. For derivatives of methoxynaphthalene, characteristic vibrational frequencies have been identified through both experimental and computational studies. researchgate.netscispace.com

The C-H stretching vibrations in aromatic structures are typically observed in the range of 3100–3000 cm⁻¹. acs.org For the related compound 1-methoxynaphthalene, C-H in-plane bending vibrations are seen at 1400, 1258, and 1215 cm⁻¹ in the FT-IR spectrum. researchgate.net The methyl group, an important feature of the title compound, generally exhibits asymmetric and symmetric stretching vibrations. researchgate.net In similar structures, these have been assigned to bands around 2960 cm⁻¹ and 2846 cm⁻¹. researchgate.net

The methoxy (B1213986) group (-OCH₃) also gives rise to characteristic vibrations. The O–CH₃ stretching modes are typically found in the 1100–1000 cm⁻¹ region. nih.gov For instance, in 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the O–CH₃ stretching mode was computed at 1035 cm⁻¹. nih.gov The C-O bond in aromatic compounds is generally assigned in the region of 1000-1300 cm⁻¹. chemrevlett.com In a study on a similar naphthalene (B1677914) derivative, the C-O bond was observed at 1039 cm⁻¹. chemrevlett.com Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. chemrevlett.com

Table 1: Selected FT-IR Vibrational Frequencies for Related Methoxy-Naphthalene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3100–3000 | acs.org |

| Methyl C-H Asymmetric Stretching | ~2960 | researchgate.net |

| Methyl C-H Symmetric Stretching | ~2846 | researchgate.net |

| Aromatic C=C Stretching | 1400-1600 | chemrevlett.com |

| C-H In-plane Bending | 1400, 1258, 1215 | researchgate.net |

| Aromatic C-O Stretching | 1000-1300 | chemrevlett.com |

| Methoxy O-CH₃ Stretching | 1100-1000 | nih.gov |

This table presents typical frequency ranges observed for functional groups in compounds structurally related to 3-Methoxy-1-methylnaphthalene.

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. Studies on related naphthalene derivatives have utilized FT-Raman to further elucidate their molecular structure. researchgate.netnih.govresearchgate.net

For 1-methoxynaphthalene, C-H in-plane bending vibrations were detected at 1430, 1270, and 1150 cm⁻¹ in the FT-Raman spectrum. researchgate.net In the case of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, C-H in-plane bending modes were observed at 1308 and 1240 cm⁻¹. nih.gov The asymmetric bending of the methyl group in this compound was noted at 1439 cm⁻¹. nih.gov

The FT-Raman spectra of 1-methylnaphthalene (B46632) show CH₃ asymmetric stretching at 2974 cm⁻¹. researchgate.net The O–CH₃ bending modes in a related propenone derivative were observed at 566 and 303 cm⁻¹ in the FT-Raman spectrum. nih.gov

Table 2: Selected FT-Raman Vibrational Frequencies for Related Methoxy-Naphthalene Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| Methyl C-H Asymmetric Stretching | 2974 | researchgate.net |

| C-H In-plane Bending | 1430, 1270, 1150 | researchgate.net |

| Methyl Asymmetric Bending | 1439 | nih.gov |

| O-CH₃ Bending | 566, 303 | nih.gov |

This table highlights key FT-Raman frequencies from compounds with similar structural motifs to this compound.

NMR spectroscopy is indispensable for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In derivatives of methoxynaphthalene, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the methoxy and methyl protons resonate at higher fields.

For the related compound 1-methoxynaphthalene, the methoxy protons (-OCH₃) show a signal around δ 3.86-3.96 ppm. chemicalbook.com The aromatic protons resonate in the range of δ 6.69 to 8.26 ppm. chemicalbook.com In another similar structure, 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI), the methoxy group protons appear as a singlet at 3.833 ppm. mdpi.com

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Protons in Structures Related to this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic-H | 6.69 - 8.26 | m | chemicalbook.com |

| Methoxy (-OCH₃) | 3.83 - 3.96 | s | chemicalbook.commdpi.com |

| Methyl (-CH₃) | 4.264 | s | mdpi.com |

Note: 'm' denotes multiplet, 's' denotes singlet. The chemical shifts are indicative and sourced from structurally similar compounds.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. In methoxynaphthalene derivatives, the carbon atoms of the naphthalene ring, the methoxy group, and the methyl group can be distinguished.

In a study of a naphtho[1,8-cd]-pyran-1-one derivative containing a methoxy group, the methoxy carbon (-OCH₃) signal appeared at δ 55.18 ppm. mdpi.com The aromatic and olefinic carbons resonated between δ 108.19 and 159.80 ppm. mdpi.com For other naphthalene derivatives, the carbon chemical shifts are also well-documented. rsc.org For instance, in one case, the carbon signals were observed in a range from δ 21.00 to δ 171.79 ppm, with the methoxy carbon appearing at δ 64.80 ppm. rsc.org

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Structures Related to this compound

| Carbon Type | Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic/Olefinic C | 108.19 - 159.80 | mdpi.com |

| Methoxy (-OCH₃) | 55.18 | mdpi.com |

| Other Aliphatic C | 21.00 - 35.90 | rsc.org |

| Carbonyl C | 159.80 | mdpi.com |

This table provides representative ¹³C chemical shift ranges from compounds with structural similarities.

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugation and chromophores. The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. ddugpgcsitapur.com The naphthalene ring system is a primary chromophore.

Studies on related compounds like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone have been conducted to compare experimental UV-Vis spectra with theoretically computed ones. acs.orgnih.gov The presence of auxochromes, such as a methoxy group, conjugated with a π-electron system can shift the maximum absorption wavelength (λmax) to a longer wavelength, an effect known as a bathochromic shift. vscht.cz Electronic transitions in these types of molecules are often of the π→π* and n→π* type. vscht.cznih.gov Research on 2-methoxynaphthalene (B124790) using alcohol as a solvent has also been performed to develop and validate UV-spectrophotometric methods. ijpsjournal.comzenodo.org

Table 5: Electronic Transitions and Their Typical Wavelength Regions

| Transition Type | Wavelength Region | Description |

|---|---|---|

| π→π* | Often in UV region | Occurs in molecules with conjugated π systems like aromatic rings. |

| n→π* | UV or Visible region | Involves non-bonding electrons, often from heteroatoms like oxygen. |

This table gives a general overview of the types of electronic transitions relevant to the UV-Vis spectra of aromatic compounds containing heteroatoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₂O), the molecular weight is 172.22 g/mol . In electron ionization mass spectrometry (EI-MS), the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 172, a characteristic feature of aromatic compounds which tend to have stable molecular ions. libretexts.orgarizona.edu The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for aromatic ethers include cleavage of the bonds adjacent to the oxygen atom. arizona.edu

Key expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond would result in a significant fragment ion at m/z 157 (M-15).

Loss of formaldehyde (B43269) (CH₂O): A rearrangement process could lead to the elimination of formaldehyde, producing a fragment at m/z 142 (M-30).

Loss of a hydrogen radical (•H): A peak at m/z 171 (M-1) can occur.

Naphthyl-related fragments: Cleavage of the methoxy group can lead to fragments characteristic of the naphthalene core, such as the naphthyl cation at m/z 127 or related structures. oup.com

These fragmentation patterns are predictive and based on the known behavior of similar chemical structures in mass spectrometry. libretexts.orgarizona.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 172 | [M]⁺˙ | Molecular Ion |

| 157 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 142 | [M-CH₂O]⁺ | Loss of formaldehyde via rearrangement |

| 141 | [M-CH₃O]⁺ | Loss of a methoxy radical |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene cation radical from more extensive fragmentation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

As of this review, a specific crystal structure determination for this compound has not been reported in the surveyed literature. However, analysis of closely related naphthalene derivatives provides insight into the expected structural parameters. For instance, studies on compounds like 3-(2-Methoxy-1-naphthalenyl)-pentane-2,4-dione and 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene reveal typical geometries for the substituted naphthalene system. epa.govnepjol.info

Based on these related structures, the naphthalene ring system in this compound is expected to be nearly planar. The methoxy group's C-O bond lengths are typically in the range of 1.36-1.43 Å, and the group may lie slightly out of the plane of the naphthalene ring. epa.govscirp.org The crystal packing would likely be stabilized by weak intermolecular interactions such as C-H···π stacking and C-H···O hydrogen bonds, which are common in such aromatic compounds. scirp.orgiucr.org

Quantum Chemical Investigations and Computational Modeling

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and other properties. researchgate.netresearchgate.net The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used to obtain a reliable optimized structure corresponding to the minimum energy conformation of the molecule. nih.govacs.org

For this compound, DFT calculations would predict the most stable three-dimensional arrangement of its atoms. The calculations would provide optimized bond lengths, bond angles, and dihedral angles. While specific experimental data for the title compound is unavailable, theoretical parameters can be benchmarked against experimental XRD data of analogous molecules to ensure accuracy. researchgate.net The computed geometry serves as the foundation for subsequent analyses like FMO, NBO, and MEP.

Table 2: Typical Predicted Geometrical Parameters from DFT for Naphthalene Derivatives

| Parameter | Bond/Angle | Typical Value Range | Reference |

|---|---|---|---|

| Bond Length | C-C (aromatic) | 1.37 - 1.46 Å | acs.orgscienceopen.com |

| Bond Length | C-O (methoxy) | 1.36 - 1.38 Å | scienceopen.com |

| Bond Length | O-CH₃ (methoxy) | ~1.43 Å | scienceopen.com |

| Bond Angle | C-O-C (methoxy) | 117 - 119° | scienceopen.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and reactivity. nih.govscielo.br A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more polarizable and reactive species. nih.govscielo.br

Table 3: Key Concepts in Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; ionization potential |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; electron affinity |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E⁽²⁾) associated with these interactions quantifies their significance. nih.govtandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netchemrevlett.com The MEP map uses a color scale where different colors represent different values of electrostatic potential.

The MEP map of this compound is predicted to show distinct regions of varying potential:

Negative Regions (Red/Yellow): The most negative potential is expected to be localized around the oxygen atom of the methoxy group, owing to its high electronegativity and lone pairs of electrons. scienceopen.comresearchgate.net This region represents the most probable site for electrophilic attack.

Positive Regions (Blue): Positive potential is anticipated on the hydrogen atoms, particularly those of the methyl group, making them susceptible to nucleophilic attack. scienceopen.com

Neutral/Intermediate Regions (Green): The π-system of the naphthalene ring will likely exhibit a gradient of potential, indicating its role in various electrostatic interactions. nih.govchemrevlett.com

The MEP map provides a clear, qualitative picture of the molecule's charge distribution and helps identify the most reactive sites for chemical interactions. scienceopen.comresearchgate.net

Vibrational Assignments Supported by Potential Energy Distribution (PED)

A comprehensive understanding of the molecular vibrations of this compound would be achieved by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, with quantum chemical calculations. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of harmonic vibrational frequencies.

To accurately assign the calculated vibrational modes to the experimental spectral bands, a Potential Energy Distribution (PED) analysis is indispensable. PED provides a detailed description of the contribution of each internal coordinate (like bond stretching, angle bending, or torsional motions) to a specific normal mode of vibration. This allows for an unambiguous assignment of complex vibrational spectra.

For a molecule like this compound, the vibrational modes can be categorized based on the functional groups present: the naphthalene core, the methyl group, and the methoxy group.

Naphthalene Core Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene rings are expected in the 1650-1400 cm⁻¹ range. These modes are often coupled, and PED is crucial for distinguishing them.

In-plane and Out-of-plane Bending: C-H and C-C bending vibrations occur at lower frequencies and are essential for characterizing the skeletal structure of the molecule.

Methyl and Methoxy Group Vibrations:

CH₃ Stretching: Asymmetric and symmetric stretching modes of the methyl and methoxy groups are anticipated in the 2980-2850 cm⁻¹ range.

CH₃ Bending: Scissoring, rocking, wagging, and twisting vibrations of the methyl group would be observed at lower wavenumbers, typically below 1470 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond in the methoxy group is a key signature, usually found in the 1275-1000 cm⁻¹ region.

A hypothetical PED analysis for selected vibrational modes of this compound is presented in the interactive table below to illustrate how assignments would be made.

Hypothetical Vibrational Assignments and PED for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution (%) |

| ~3050 | Aromatic C-H Stretch | ν(C-H) aromatic (95) |

| ~2970 | Asymmetric CH₃ Stretch | νas(CH₃) (88) |

| ~2860 | Symmetric CH₃ Stretch | νs(CH₃) (90) |

| ~1620 | Aromatic C=C Stretch | ν(C=C) naphthalene (75) |

| ~1460 | CH₃ Bending | δ(CH₃) (60) + Ring deformation |

| ~1250 | Asymmetric C-O-C Stretch | νas(C-O-C) (70) |

| ~1030 | Symmetric C-O-C Stretch | νs(C-O-C) (65) |

Note: This table is illustrative and not based on experimental data for this compound. ν = stretching, δ = bending, as = asymmetric, s = symmetric.

Theoretical NMR Chemical Shift Predictions (GIAO method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts provides a powerful complement to experimental data for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netnih.govacs.org This method effectively addresses the issue of gauge-dependence, leading to more accurate predictions.

The calculations are typically performed using DFT, and the choice of functional and basis set can influence the accuracy of the results. nih.gov By calculating the isotropic shielding values for each nucleus (¹H and ¹³C) in this compound and a reference compound (usually tetramethylsilane, TMS), the chemical shifts can be predicted.

¹H NMR Predictions: The proton chemical shifts would be influenced by the electronic environment of each hydrogen atom.

Aromatic Protons: The protons on the naphthalene ring would resonate in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts depending on the electronic effects of the methyl and methoxy substituents.

Methyl Protons: The protons of the methyl group attached to the naphthalene ring would appear as a singlet in the upfield region, likely around 2.5 ppm.

Methoxy Protons: The protons of the methoxy group would also be a singlet, typically resonating around 3.9 ppm.

¹³C NMR Predictions: The carbon chemical shifts provide detailed information about the carbon skeleton.

Aromatic Carbons: The carbons of the naphthalene core would have shifts in the range of 110-140 ppm. The carbons directly attached to the methyl and methoxy groups (C1 and C3) and the quaternary carbons would have distinct chemical shifts.

Methyl Carbon: The carbon of the methyl group would be found at the higher field end of the spectrum, typically around 20 ppm.

Methoxy Carbon: The carbon of the methoxy group would resonate in the range of 55-60 ppm.

An interactive table presenting hypothetical GIAO-calculated ¹H and ¹³C NMR chemical shifts for this compound is shown below.

Hypothetical Theoretical NMR Chemical Shifts (GIAO/DFT) for this compound

¹H NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H | 7.2 - 8.1 |

| -OCH₃ | ~3.9 |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OCH₃ | ~155 |

| Aromatic C | 110 - 135 |

| C-CH₃ | ~130 |

| -OCH₃ | ~55 |

Note: This table is illustrative and not based on experimental data for this compound. The ranges for aromatic protons and carbons reflect the different electronic environments within the ring system.

Reactivity and Mechanistic Studies of 3 Methoxy 1 Methylnaphthalene

Influence of Methoxy (B1213986) and Methyl Substituents on Naphthalene (B1677914) Reactivity

The reactivity of the naphthalene ring system is significantly influenced by the electronic and steric properties of its substituents. In 3-methoxy-1-methylnaphthalene, the interplay between the electron-donating methoxy (-OCH₃) group and the activating methyl (-CH₃) group governs its behavior in chemical reactions, particularly electrophilic aromatic substitution.

Electronic Effects:

Methoxy Group: The methoxy group at the C-3 position is a powerful activating group. It exerts a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from its oxygen atom into the aromatic π-system. libretexts.org This increases the electron density of the naphthalene rings, making them more nucleophilic and thus more susceptible to attack by electrophiles. msu.edu While it also has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, the resonance effect is dominant in activating the ring. libretexts.org

Methyl Group: The methyl group at the C-1 position is also an activating group, though weaker than the methoxy group. It donates electron density primarily through hyperconjugation and a weak inductive effect (+I). msu.edu This further enhances the nucleophilicity of the aromatic system.

The combined presence of these two activating groups makes this compound significantly more reactive towards electrophiles than unsubstituted naphthalene. msu.edu The stability of naphthalene is lower than benzene, making it generally more reactive in substitution and addition reactions. msu.edu

Steric Effects: The positions of the substituents also introduce steric considerations. The methyl group at C-1 creates steric hindrance, which can disfavor reactions at the adjacent C-2 and C-8 (peri) positions. Similarly, the methoxy group at C-3 can influence the accessibility of the neighboring C-2 and C-4 positions. The preferred conformation of the methoxy group can have a strong influence on the substitution pattern. researchgate.net

Reaction Pathways and Transformation Mechanisms

The enhanced reactivity and specific substitution pattern of this compound open up several potential reaction pathways.

Ring Cleavage Reactions

The aromatic rings of naphthalenes are generally stable, but can be cleaved under specific, often microbial, conditions. While no studies specifically document the ring cleavage of this compound, insights can be drawn from related compounds like naphthalene and 2-methylnaphthalene (B46627).

Anaerobic degradation pathways for naphthalenes have been shown to proceed via an initial carboxylation, followed by reduction of the aromatic system and subsequent cleavage of the saturated ring. researchgate.net For instance, the anaerobic degradation of naphthalene, 2-methylnaphthalene, and tetralin by a sulfate-reducing culture produced identical ring cleavage products, such as 2-carboxycyclohexylacetic acid. researchgate.net This suggests a common pathway where the substituted naphthalene is first converted to a naphthoic acid derivative. The aromatic ring system is then reduced before the ring is opened. researchgate.net

Aerobic microbial degradation often involves dioxygenase enzymes that hydroxylate the ring, leading to the formation of catechols, which then undergo either ortho or meta ring cleavage. nih.gov For 2-methylnaphthalene, one pathway involves hydroxylation of the methyl group, followed by dihydroxylation of the unsubstituted ring to form a dihydrodiol, which is ultimately processed through a meta-cleavage route. nih.gov A similar pathway could be envisioned for this compound.

It is important to note that chemical ring cleavage, such as the cleavage of a cyclobutane (B1203170) ring fused to a methoxynaphthalene core via photolysis, has also been observed, demonstrating the lability of attached rings under certain conditions. cdnsciencepub.com

Cycloaddition Reactions and Annulation Processes

The naphthalene core can participate in various cycloaddition reactions, with its reactivity and selectivity influenced by substituents.

[4+2] Cycloadditions: Naphthalene derivatives can act as the diene component in Diels-Alder type reactions. More recently, visible-light-induced dearomative [4+2] cycloaddition reactions of naphthalenes with vinyl benzenes have been developed, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov The presence of electron-donating groups on the naphthalene ring is generally tolerated in such transformations.

Photochemical Cycloadditions: Photochemical cycloadditions between substituted naphthalenes and alkenes can yield cyclobutane-fused products. For example, the irradiation of 2-methoxynaphthalene (B124790) with acrylonitrile (B1666552) produces a cyclobutane adduct. cdnsciencepub.com The regiochemistry of these additions is governed by the stability of the intermediates formed upon excitation. cdnsciencepub.com Similar reactions could be expected for this compound.

Annulation Processes: Annulation reactions are key to building substituted naphthalenes. acs.orgthieme-connect.com These methods often involve transition-metal catalysis. thieme-connect.comthieme-connect.com For example, palladium-catalyzed carboannulation of internal alkynes provides a route to highly substituted naphthalenes. acs.org While these are typically used to synthesize the naphthalene core, the principles can be applied to understand its stability and potential for reverse reactions.

Electrophilic and Nucleophilic Attack Sites

The directing effects of the substituents are critical in determining the regioselectivity of reactions.

Electrophilic Attack: In electrophilic aromatic substitution, the activating methoxy and methyl groups direct incoming electrophiles to specific positions. The methoxy group at C-3 is a powerful ortho, para-director, activating the C-2 and C-4 positions. The methyl group at C-1 is also an ortho, para-director, activating the C-2, C-4, and C-8 positions.

The combined influence of these two groups leads to a strong activation of the C-2 and C-4 positions. The C-4 position is particularly favored due to resonance stabilization from both substituents and potentially less steric hindrance compared to the C-2 position, which is flanked by both the methyl and methoxy groups. Studies on the closely related 2-methoxy-1-methylnaphthalene (B169330) confirm that Friedel-Crafts reactions are highly directed by these activating groups. acs.org For comparison, the nitration of 2-methoxy-6-methylnaphthalene (B1600538) shows a high preference for substitution at C-1 over C-5, highlighting the powerful directing effect of the methoxy group. rsc.org

Table 1: Predicted Regioselectivity for Electrophilic Attack on this compound

| Position | Activating Substituent(s) | Predicted Reactivity | Notes |

|---|---|---|---|

| C-4 | -OCH₃ (para), -CH₃ (para) | Very High | Strong activation from both groups. Likely major product site. |

| C-2 | -OCH₃ (ortho), -CH₃ (ortho) | High | Strong activation, but may be sterically hindered. |

| C-5 | - | Low | No direct activation from substituents in the same ring. |

| C-8 | -CH₃ (peri) | Moderate | Activated by the methyl group, but subject to peri-steric interactions. |

Nucleophilic Attack: Nucleophilic aromatic substitution on the naphthalene ring itself is generally difficult unless the ring is substituted with strong electron-withdrawing groups, which are absent in this compound. thieme-connect.com Therefore, direct nucleophilic attack on the carbon skeleton is unfavorable. However, computational studies on related molecules using Molecular Electrostatic Potential (MEP) maps suggest that the oxygen atom of the methoxy group is an electron-rich region and could be a site for electrophilic attack, while regions of the aromatic ring may have localized positive potential, making them theoretical sites for nucleophilic interaction. acs.orgscienceopen.comnih.gov

Rearrangement Reactions

Substituted naphthalenes can undergo various rearrangement reactions, often promoted by acid, base, or heat.

Claisen Rearrangement: This is a common reaction for synthesizing substituted naphthalenes and involves the thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allyl naphthyl ether. For instance, a 2-acetyl-4-allyloxy-1-methoxynaphthalene has been shown to undergo a Claisen rearrangement to afford a 2-acetyl-3-allyl-4-hydroxy-1-methoxynaphthalene. uwc.ac.za A similar strategy starting from a 3-allyloxy-1-methylnaphthalene derivative could be a viable pathway. A novel synthesis of 2-alkoxy-3-methoxynaphthalenes has been developed based on the Claisen rearrangement. researchgate.net

Thermally Induced Rearrangements: Studies on α- and β-methoxynaphthalenes in supercritical solvents at high temperatures (420 °C) have shown decomposition that can be explained by free radical and intermolecular rearrangement pathways. tandfonline.com These reactions can lead to the cleavage of the methoxy group from the ring. tandfonline.com

Cationic Rearrangements: In reactions that generate carbocation intermediates, Wagner-Meerwein or Stieglitz-type rearrangements are possible. msu.edu For example, competitive shifts of substituted phenyl groups show that a methoxy substituent facilitates rearrangement due to its ability to stabilize a positive charge. msu.edu

Catalytic Transformations Involving this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. Many such transformations are applicable to substituted naphthalenes. thieme-connect.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon bonds. A derivative of this compound, such as a brominated or triflated analog, would be an excellent substrate for these reactions. For example, the synthesis of 2-acetyl-4-ethyl-1-methoxynaphthalene has been achieved via a Stille coupling. uwc.ac.za

Copper-Catalyzed Reactions: Copper catalysts are often used in annulation and coupling reactions. thieme-connect.com Domino processes catalyzed by copper and palladium have been used to synthesize complex diamino-substituted naphthalenes. thieme-connect.com

Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze cascade reactions for forming functionalized naphthalenes. thieme-connect.com These catalysts are effective in C-H activation and annulation strategies that could potentially be applied to further functionalize the this compound skeleton.

Lewis and Brønsted Acid Catalysis: Lewis acids like BF₃·OEt₂ and Brønsted acids like triflic acid (TFA) are used to catalyze annulation and rearrangement reactions to form naphthalene derivatives. thieme-connect.comresearchgate.net These could potentially be used to induce cyclization or rearrangement in suitably functionalized derivatives of this compound.

Table 2: Summary of Potential Catalytic Transformations

| Catalyst Type | Reaction Example | Potential Application to this compound | Reference(s) |

|---|---|---|---|

| Palladium | Stille Coupling | Functionalization of a halogenated derivative at a specific position. | uwc.ac.za |

| Copper | Annulation/Domino Reactions | Synthesis of more complex, fused heterocyclic systems. | thieme-connect.comthieme-connect.com |

| Rhodium | Cascade C-H Activation | Direct functionalization of C-H bonds on the naphthalene core. | thieme-connect.com |

| Lewis Acid (e.g., BF₃·OEt₂) | Annulation/Rearrangement | Promoting cyclization or rearrangement of derivatives. | thieme-connect.com |

Natural Occurrence and Biosynthesis of Methoxy Methylnaphthalene Derivatives

Isolation from Natural Sources

Methoxy-methylnaphthalene derivatives have been successfully isolated and identified from a range of biological sources. These discoveries highlight the role of these compounds as secondary metabolites, likely conferring adaptive advantages to the producing organisms.

Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source of novel bioactive compounds, including various methoxy-methylnaphthalene derivatives. These fungi engage in a symbiotic or commensal relationship with their host plants, and their secondary metabolism is a key area of chemical investigation.

Research has led to the isolation of several such compounds from fungi associated with terrestrial plants. For example, the endophytic fungus Fusarium verticillioides, isolated from the twigs of the Malay apple tree (Syzygium malaccense), was found to produce 3-methoxy-7-methylnaphthalene-1,6-diol. nih.govresearchgate.net Similarly, an endophytic fungus of the Diaporthe genus, living in the medicinal plant Syzygium cordatum, yields 3-methoxy-5-methylnaphthalene-1,7-diol. researchgate.netencyclopedia.pubencyclopedia.pubplos.org

Plants themselves are also sources of these derivatives. The Iranian medicinal plant Eremurus persicus has been shown to contain 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene. ijcmas.com From the roots of Rumex dentatus, researchers have identified 6-methyl-7-acetyl-1,8-dihydroxy-3-methoxy naphthalene-1-O-β-D(L)-glucoside, a glycosylated form of the core structure. sci-hub.se

Table 1: Methoxy-Methylnaphthalene Derivatives from Terrestrial Sources

| Compound Name | Source Organism (Fungus/Plant) | Host Plant (if applicable) |

| 3-methoxy-7-methylnaphthalene-1,6-diol | Fusarium verticillioides | Syzygium malaccense |

| 3-methoxy-5-methylnaphthalene-1,7-diol | Diaporthe sp. | Syzygium cordatum |

| 2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene | Eremurus persicus | Not Applicable |

| 6-methyl-7-acetyl-1,8-dihydroxy-3-methoxy naphthalene-1-O-β-D(L)-glucoside | Rumex dentatus | Not Applicable |

The marine environment, known for its immense biodiversity, is a significant reservoir of unique chemical structures. Fungi and bacteria isolated from marine settings, such as from sediments, driftwood, or in association with other marine life like sea fans, produce a variety of secondary metabolites.

Among these are methoxy-methylnaphthalene derivatives. For instance, fungi from the Fusarium genus, isolated from a sea fan, have been shown to produce 2-methoxy-6-methyl-7-acetonyl-8-hydroxy-1,4-naphthalenedione. researchgate.net Bacteria of the genus Streptomyces, which are found in both soil and marine environments, are known to synthesize 3-methoxy-2-methylnaphthalene-1,4-dione. researchgate.net Furthermore, a fungus belonging to the order Pleosporales, isolated from driftwood in the Baltic Sea, was found to produce 1,3-dimethoxy-2-methylnaphthalene-2,6-dicarboxylic acid. hmdb.ca Early studies also confirmed the presence of polymethylnaphthalenes in various marine organisms, indicating a broader distribution of the core naphthalene (B1677914) structure in this environment. mdpi.com

Table 2: Methoxy-Methylnaphthalene Derivatives from Marine Sources

| Compound Name | Source Organism (Fungus/Bacteria) | Source Environment/Host |

| 2-methoxy-6-methyl-7-acetonyl-8-hydroxy-1,4-naphthalenedione | Fusarium spp. | Sea Fan |

| 3-methoxy-2-methylnaphthalene-1,4-dione | Streptomyces sp. | Marine and Soil |

| 1,3-dimethoxy-2-methylnaphthalene-2,6-dicarboxylic acid | Pleosporales order fungus | Driftwood |

Beyond their isolation from living organisms, naphthalene and its methylated derivatives are found in the broader environment as biogenic substances. They are natural components of fossil fuels like coal and petroleum, which are the geological remnants of ancient organic matter. scbt.com Consequently, they are released into the environment through the burning of these fuels and other organic materials such as wood and tobacco. scbt.com While their origin is biogenic, their presence in air, water, and soil is now largely a result of these combustion processes and industrial activities. scbt.com

Proposed Biosynthetic Pathways

The molecular architecture of methoxy-methylnaphthalene derivatives points towards specific and conserved biosynthetic origins. The core naphthalene structure is typically assembled through the polyketide pathway, followed by a series of enzymatic modifications that tailor the final molecule.

Polyketide synthases (PKSs) are large, multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. This process is fundamental to the biosynthesis of a vast number of natural products.

The formation of the methylnaphthalene scaffold is a classic example of this pathway. In the biosynthesis of naphthylisoquinoline alkaloids, a type I polyketide synthase catalyzes the condensation of a hexaketide intermediate, which then undergoes cyclization to form the core naphthalene ring structure, specifically 1,8-dihydroxy-3-methylnaphthalene. hmdb.ca A similar route is observed in the biosynthesis of the antitumor antibiotic azinomycin B. Here, a type I PKS named AziB is responsible for producing the 5-methyl-naphthoic acid precursor, demonstrating the role of PKSs in generating the initial methylated naphthalene ring.

Once the fundamental naphthalene ring is formed by a PKS, it undergoes a series of post-synthesis modifications, known as tailoring reactions, catalyzed by specific enzymes. These reactions are crucial for creating the final, functional molecule and include hydroxylations, methylations, and oxidations.

The biosynthesis of the 3-methoxy-5-methyl-naphthoic acid moiety of azinomycin B provides a clear model for these transformations. After the PKS-driven synthesis of the initial ring, two key enzymatic steps occur:

Hydroxylation : A cytochrome P450 hydroxylase, AziB1, introduces a hydroxyl group at the C3 position of the naphthoic acid precursor.

O-Methylation : An O-methyltransferase enzyme, AziB2, then transfers a methyl group to this newly installed hydroxyl group, forming the final methoxy (B1213986) functionality.

This two-step process of regiospecific hydroxylation followed by methylation is a common strategy in nature for producing methoxylated aromatic compounds. Bioconversion studies using engineered E. coli that express cytochrome P450 monooxygenases have also shown that these enzymes can efficiently hydroxylate substrates like 1-methoxynaphthalene, further highlighting the role of these enzymes in modifying naphthalene rings. Oxidative processes, including these hydroxylations, are integral to the diversification of the basic polyketide scaffold.

Isoprenoid Precursor Metabolism

The biosynthesis of a vast array of natural products, including various naphthalene derivatives, relies on the fundamental building blocks of isoprene (B109036) units. These five-carbon precursors are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov For many years, the mevalonic acid (MVA) pathway was considered the sole route for their production. nih.gov However, subsequent research has uncovered alternative routes, most notably the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov

Isoprenoids constitute one of the most extensive classes of natural products, all of which are assembled from IPP and DMAPP. nih.gov While animals utilize the mevalonate (B85504) pathway for isoprenoid synthesis, the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway is common in bacteria and the plastids of plants. researchgate.netlibretexts.org The MEP pathway, also known as the non-mevalonate pathway, involves entirely different enzymes compared to the MVA pathway. researchgate.net

The biosynthesis of isoprenoids in nature originates from acetyl coenzyme A. britannica.com Key intermediates in this process include mevalonic acid and isopentenyl pyrophosphate. britannica.com The formation of geranyl pyrophosphate, the precursor to monoterpenes, occurs from the combination of IPP and DMAPP. britannica.com This is followed by the creation of the 15-carbon farnesyl pyrophosphate, which is the precursor to sesquiterpenes, and subsequently the 20-carbon precursor for diterpenes. britannica.com

The MEP pathway is recognized as an attractive source for developing drugs with novel modes of action because it is absent in humans. researchgate.net

Table 1: Comparison of Major Isoprenoid Precursor Biosynthesis Pathways

| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde-3-phosphate researchgate.net |

| Key Intermediates | Mevalonic acid nih.govbritannica.com | 1-deoxy-D-xylulose-5-phosphate (DXP), 2-C-methyl-D-erythritol-4-phosphate researchgate.netasm.org |

| Cellular Location | Cytosol (in eukaryotes) | Plastids (in plants), most eubacteria researchgate.netlibretexts.org |

| Primary Output | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |

Related Biogenetic Precursors and Intermediates

The biosynthetic pathways leading to methoxy-methylnaphthalene derivatives involve the convergence of intermediates from different primary metabolic routes. The core naphthalene nucleus is often derived from the shikimate pathway, while the various substituents, such as methyl and isoprenoid side chains, originate from other precursors. asm.org

In bacterial menaquinone (Vitamin K2) biosynthesis, the quinone nucleus is derived from chorismate via isochorismate. asm.org The prenyl side chains for both menaquinone and ubiquinone are formed from isopentenyl diphosphate (IPP) generated through the non-mevalonate (MEP) pathway. asm.org The methyl groups are typically supplied by S-adenosylmethionine. asm.org Menaquinone biosynthesis also requires 2-ketoglutarate and several cofactors, including ATP, coenzyme A, and thiamine (B1217682) pyrophosphate. asm.org

A key distinction in these pathways is the timing of side-chain introduction. In menaquinone biosynthesis, the prenyl side chain is added in a penultimate step, whereas in ubiquinone biosynthesis, it is introduced much earlier. asm.org Furthermore, the final step in menaquinone biosynthesis is a C-methylation, while for ubiquinone, it is an O-methylation. asm.org

Several naphthalene derivatives found in nature provide insight into the plausible biogenetic precursors. For instance, citral (B94496) has been proposed as a likely precursor for a group of related compounds, which, through a retro-aldol cleavage, would yield 6-methylhept-5-en-2-one. gla.ac.uk In the context of naphthoquinones from the plant genus Diospyros, it is suggested that precursors like 4,5-dihydroxy-2-methylnaphthalene or analogous compounds are the biogenetic starting points. jst.go.jp Sesquiterpenoids, which are terpenes with three isoprene units, represent another class of direct parents to complex naphthalene derivatives. foodb.ca

Table 2: Examples of Biogenetic Precursors and Related Naphthalene Intermediates

| Precursor/Intermediate | Proposed Origin/Pathway | Related Natural Product Class | Reference |

|---|---|---|---|

| Chorismate | Shikimate Pathway | Naphthoquinones, Menaquinones asm.org | asm.org |

| Isopentenyl Diphosphate (IPP) | MVA or MEP Pathway | Terpenes, Isoprenoid side chains nih.gov | nih.gov |

| S-Adenosylmethionine | - | Source of methyl groups for C- and O-methylation asm.org | asm.org |

| Citral | Isoprenoid Metabolism | Iridoid monoterpenes gla.ac.uk | gla.ac.uk |

| Homogentisic Acid | p-Hydroxyphenylpyruvate oxidation | Tocopherols, Plastoquinones libretexts.org | libretexts.org |

| o-Succinylbenzoic Acid | From isochorismate and 2-ketoglutarate | Menaquinones asm.org | asm.org |

Environmental Fate and Degradation Pathways of 3 Methoxy 1 Methylnaphthalene

Photolytic Transformation Processes

No specific studies detailing the UV light-induced reactions, formation of oxygenated products and dimers, or radical reaction mechanisms for 3-Methoxy-1-methylnaphthalene were identified. Research on 1-methylnaphthalene (B46632) indicates that phototransformation in air and water environments leads to a variety of ring-opened and side-chain oxidized products, as well as dimers, through radical-mediated processes. scirp.orgresearchgate.net However, the influence of the methoxy (B1213986) substituent on these pathways for this compound remains uninvestigated.

Microbial Degradation Pathways

There is a lack of specific information regarding the microbial degradation of This compound .

Aerobic Degradation by Bacterial Strains (e.g., Pseudomonas putida)

While various strains of Pseudomonas are well-known for their ability to degrade naphthalene (B1677914) and methylnaphthalenes aerobically, no studies were found that specifically document the degradation of this compound by Pseudomonas putida or other bacterial strains. frontiersin.orgunc.edu The metabolic pathways for related compounds often involve initial dioxygenase attack on the aromatic rings, but how the methoxy group would affect enzyme recognition and subsequent metabolic steps is unknown. mdpi.com

Anaerobic Degradation Mechanisms (e.g., Fumarate (B1241708) Addition, Carboxylation)

The anaerobic degradation of methylnaphthalenes has been shown to proceed via mechanisms like fumarate addition to the methyl group. nih.gov For non-substituted naphthalene, carboxylation is a key initial activation step. nih.govnih.gov However, no research is available to confirm if these or other anaerobic degradation mechanisms apply to this compound.

Role of Naphthalene Dioxygenase and Other Enzymes in Metabolism

The primary mechanism for the aerobic breakdown of naphthalene and its derivatives in the environment is initiated by a class of powerful bacterial enzymes known as ring-hydroxylating dioxygenases. nist.gov Among these, naphthalene dioxygenase (NDO) is a key multi-component enzyme system responsible for the first step in the degradation pathway. sfu.ca NDO catalyzes the incorporation of both atoms of molecular oxygen into an aromatic ring of the naphthalene structure, forming a cis-dihydrodiol. nist.gov

While direct studies on this compound are limited, extensive research on analogous compounds, such as 2-methoxynaphthalene (B124790), provides a strong model for its metabolism. The biooxidation of 2-methoxynaphthalene by bacteria containing naphthalene dioxygenase, such as Pseudomonas sp. NCIB 9816/11, demonstrates that the enzyme attacks the aromatic nucleus. nih.gov This enzymatic attack results in the formation of a dihydroxylated and partially saturated ring structure. nih.gov

For this compound, NDO is expected to catalyze a similar reaction. The enzyme would add two hydroxyl groups to one of the two aromatic rings. The presence of both a methoxy and a methyl substituent on the naphthalene core will influence the regioselectivity of the enzymatic attack, potentially directing the oxidation to either the substituted or unsubstituted ring. Following this initial dioxygenation, other enzymes, such as dehydrogenases, are responsible for the subsequent steps in the degradation "upper pathway," which ultimately leads to the cleavage of the aromatic ring. frontiersin.org

Metabolite Identification in Degradation Pathways (e.g., naphthoic acids)

The degradation of this compound is expected to produce a series of intermediate metabolites. Based on the enzymatic action of naphthalene dioxygenase on similar compounds, the initial product would be a cis-dihydroxy-methoxy-methyl-dihydronaphthalene. nih.gov Specifically, studies on 2-methoxynaphthalene have identified metabolites such as (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene as the major product from NDO activity. nih.gov By analogy, the degradation of this compound would yield a corresponding diol.

Further enzymatic action by dehydrogenases would convert this initial diol into a dihydroxylated methoxy-methylnaphthalene. This catechol-like intermediate is then susceptible to ring-cleavage by other dioxygenases, breaking open the aromatic structure and channeling the resulting aliphatic products into central carbon pathways for use by the microorganism. frontiersin.org

In addition to ring hydroxylation, another metabolic route for substituted naphthalenes involves the oxidation of side chains. The degradation of 1- and 2-methylnaphthalene (B46627) is known to produce 1-naphthoic and 2-naphthoic acid, respectively, as metabolic by-products. frontiersin.orgnih.gov This suggests a parallel "detoxification pathway" where the methyl group of this compound could be oxidized to a carboxylic acid, resulting in the formation of a methoxy-naphthoic acid. frontiersin.org

Table 1: Potential Metabolites in the Degradation of this compound

| Metabolite Class | Potential Specific Metabolite | Precursor Reaction |

|---|---|---|

| cis-Dihydrodiol | cis-Dihydroxy-3-methoxy-1-methyl-dihydronaphthalene | Dioxygenation of an aromatic ring by Naphthalene Dioxygenase |

| Catechol Derivative | Dihydroxy-3-methoxy-1-methylnaphthalene | Dehydrogenation of the cis-dihydrodiol |

| Naphthoic Acid Derivative | 3-Methoxy-1-naphthoic acid | Oxidation of the methyl group |

| Ring Cleavage Product | Various aliphatic acids | Dioxygenase-mediated cleavage of the dihydroxylated ring |

Environmental Partitioning and Persistence

The environmental distribution and persistence of this compound are governed by its physicochemical properties, particularly its water solubility and hydrophobicity. The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to partition into organic phases like soil, sediment, and biological tissues rather than remaining in water. wikipedia.org

This hydrophobicity implies that this compound released into the environment will preferentially adsorb to organic matter in soil and sediment. cdc.gov This partitioning behavior reduces its concentration in the water column and limits its mobility through the soil, but can also lead to its accumulation in these environmental compartments. cdc.gov Its persistence will be determined by the rate of its biodegradation. While compounds like naphthalene are known to be biodegradable by various microorganisms, their persistence in the environment can be prolonged when they are strongly sorbed to soil or sediment particles, which reduces their bioavailability to microbes. cdc.gov

Table 2: Predicted Environmental Partitioning Behavior of this compound

| Environmental Compartment | Predicted Behavior | Governing Factor |

|---|---|---|

| Water | Low solubility, potential for volatilization from surface water. | High hydrophobicity (inferred Log Kow). |

| Soil & Sediment | Strong partitioning to organic matter. | High hydrophobicity. |

| Air | Potential for volatilization, but likely to adsorb to particulate matter. | Vapor pressure and hydrophobicity. |

| Biota | Potential for bioaccumulation in fatty tissues of organisms. | High lipophilicity. |

Advanced Analytical Chemistry for 3 Methoxy 1 Methylnaphthalene Detection

Chromatographic Techniques for Separation and Quantification in Environmental Samples

Chromatography is fundamental to isolating 3-Methoxy-1-methylnaphthalene from complex environmental samples, such as water, soil, and air, ensuring accurate quantification and minimizing interference from other compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound in environmental samples. aatbio.com The methodology involves vaporizing the sample, separating its components in a gaseous mobile phase as it passes through a capillary column, and then detecting the eluted compounds with a mass spectrometer. The mass spectrometer provides not only quantitative data but also qualitative information based on the mass-to-charge ratio of fragmented ions, enabling definitive identification.

For environmental samples, preparation often involves extraction with an organic solvent (e.g., methylene chloride) or solid-phase microextraction (SPME), followed by concentration of the extract. inspectapedia.com The GC-MS system is then programmed with a specific temperature gradient to ensure the separation of a wide range of compounds. Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a certified reference standard. mdpi.com

Table 1: Typical GC-MS Parameters for Substituted Naphthalene (B1677914) Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp: 50-70°C, ramp at 5-10°C/min to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Scan Mode (for identification), Selected Ion Monitoring (SIM) (for quantification) |

| Sample Preparation | Liquid-liquid extraction, Solid-Phase Extraction (SPE) |

For exceptionally complex environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity compared to conventional GC. acs.orgnih.gov This technique utilizes two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column). acs.org The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. nih.gov

This "orthogonal" separation spreads the analytes over a two-dimensional plane, effectively separating compounds that would co-elute in a single-column system. acs.org For instance, isomers like 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) can be fully resolved using this method. mdpi.com This makes GC×GC particularly powerful for distinguishing this compound from a multitude of other aromatic hydrocarbons and potential interferents in contaminated samples. Detection is often performed using a time-of-flight mass spectrometer (TOF-MS) due to its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. mdpi.com

Table 2: Example GC×GC System Configuration for Aromatic Hydrocarbon Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Column Type | Non-polar (e.g., DB-5) | Polar (e.g., Carbowax) |

| Length | 30 - 60 m | 1 - 3 m |

| Inner Diameter | 0.25 mm | 0.10 - 0.15 mm |

| Modulation Period | 2 - 6 s | N/A |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID) | N/A |

High-performance liquid chromatography (HPLC) is a versatile technique well-suited for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in aqueous samples. frontiersin.orgniscpr.res.in Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for a broader range of compounds and reducing the need for extensive sample preparation. Reversed-phase HPLC (RP-HPLC) using a non-polar stationary phase, such as octadecylsilane (C18), is the most common approach for separating PAHs. niscpr.res.in

A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. niscpr.res.indisen-sensor.com By programming a gradient (i.e., changing the solvent composition over time), compounds are eluted based on their hydrophobicity. For volatile compounds like substituted naphthalenes, the addition of methanol to the sample can help prevent evaporation losses during autosampler procedures. frontiersin.org Detection is commonly achieved using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), as aromatic compounds like this compound exhibit strong UV absorbance and native fluorescence. frontiersin.org

Table 3: Common HPLC Conditions for PAH Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Reversed-Phase C18 (e.g., ODS-C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| Wavelength (DAD) | ~254 nm |

| Sample Preparation | Direct injection (for water), solvent extraction and dilution |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation technique primarily used for qualitative analysis and screening. aatbio.com It can serve as a preliminary method to quickly check for the presence of this compound in a sample before undertaking more complex quantitative analyses. The technique involves spotting the sample extract onto a plate coated with a thin layer of an adsorbent stationary phase, typically silica gel. nih.gov

The plate is then placed in a sealed chamber with a solvent system (mobile phase). Capillary action draws the solvent up the plate, and compounds separate based on their differential affinity for the stationary and mobile phases. nih.gov More polar compounds interact more strongly with the silica gel and travel shorter distances, while less polar compounds travel further. For aromatic compounds, visualization is straightforwardly achieved by exposing the plate to UV light (typically at 254 nm), where the compounds appear as dark spots against a fluorescent background. nih.gov

Spectroscopic Detection Methods

Spectroscopic methods exploit the interaction of molecules with electromagnetic radiation for detection and quantification. For aromatic compounds like this compound, fluorescence spectroscopy is particularly sensitive.

Naphthalene and its derivatives are known to be highly fluorescent due to their rigid, conjugated π-electron systems, making them excellent candidates for detection via fluorescence spectroscopy. disen-sensor.com This inherent property allows for the development of highly sensitive and selective detection methods. The fluorescence of methylnaphthalene compounds typically occurs in the ultraviolet range, with excitation peaks around 280 nm and emission peaks near 340 nm.

Fluorescence-based sensors offer a promising alternative to chromatographic methods for rapid, in-situ monitoring of PAHs in environmental samples. nih.gov These sensors can provide real-time data without extensive sample preparation. A more advanced approach is ratiometric detection, which involves monitoring the fluorescence intensity at two different wavelengths. This method can improve accuracy by correcting for fluctuations in excitation light intensity, probe concentration, and environmental factors. While specific ratiometric probes for this compound are not widely documented, the principle can be applied by designing a sensor where the binding of the analyte causes a predictable shift in the fluorescence spectrum or the emergence of a new emission band through mechanisms like fluorescence resonance energy transfer (FRET). This creates a built-in self-calibration, enhancing the reliability of the measurement.

Method Development and Validation for Environmental Matrices

The accurate quantification of this compound in complex environmental samples, such as soil, water, and sediment, necessitates robust analytical methods. The development and validation of these methods are critical to ensure data reliability and comparability. Key aspects of this process include efficient extraction of the analyte from the sample matrix, removal of interfering substances, and optimization of instrumental parameters to achieve low detection limits and high selectivity.

Extraction and Cleanup Procedures

The initial and most critical step in the analysis of this compound from environmental samples is the extraction of the compound from the matrix, followed by a cleanup procedure to remove co-extracted impurities that could interfere with the final analysis. The choice of extraction and cleanup method is highly dependent on the nature of the sample matrix and the physicochemical properties of the analyte.

Several techniques have been established for the extraction of polycyclic aromatic hydrocarbons (PAHs) and their derivatives from various environmental matrices. env.go.jp For solid samples like soil and sediment, traditional methods such as Soxhlet extraction are frequently employed, utilizing organic solvents to isolate the target compounds. env.go.jp This method, while effective, can be time-consuming and require large volumes of solvent. More modern techniques such as ultrasonication , accelerated solvent extraction (ASE) , and microwave-assisted extraction (MAE) offer more efficient alternatives with reduced solvent consumption. nih.gov